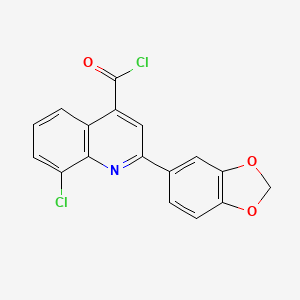

2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride

Description

Historical Context of Quinoline Derivatives

Quinoline derivatives have played a pivotal role in organic and medicinal chemistry since their discovery in the early 19th century. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. The structural uniqueness of quinoline—a fused benzene and pyridine ring—enabled the development of derivatives with diverse biological activities. For instance, quinine, isolated from cinchona bark in 1820, became the first effective antimalarial drug. By the mid-20th century, synthetic quinoline derivatives like chloroquine revolutionized malaria treatment. Modern research has expanded their applications to anticancer, antiviral, and antimicrobial agents, driven by their ability to interact with biological targets such as DNA and enzymes.

Recent advancements in synthetic methods, including multicomponent reactions (MCRs), have further accelerated the development of novel quinoline-based compounds. These methods enable efficient functionalization of the quinoline core, enhancing its pharmacological potential.

Significance in Organic and Medicinal Chemistry Research

Quinoline derivatives are prized for their structural versatility and broad-spectrum bioactivity. Key milestones include:

- Antimalarial agents : Chloroquine and mefloquine remain foundational in malaria therapy despite resistance challenges.

- Anticancer applications : Derivatives like camptothecin inhibit topoisomerase I, demonstrating efficacy against solid tumors.

- Antiviral activity : Quinoline scaffolds show promise against Zika, Ebola, and SARS-CoV-2 viruses by targeting viral replication machinery.

The quinoline nucleus facilitates π-π stacking and hydrogen bonding, critical for binding to biological macromolecules. Substitutions at positions 2, 4, and 8 modulate electronic properties and bioavailability, enabling tailored drug design.

Table 1: Biologically Active Quinoline Derivatives

| Derivative | Activity | Key Modifications |

|---|---|---|

| Chloroquine | Antimalarial | 4-Amino side chain |

| Ciprofloxacin | Antibacterial | Fluoro and piperazine |

| Camptothecin | Anticancer | Pentacyclic lactone |

Overview of Benzodioxole-Containing Compounds

1,3-Benzodioxole, characterized by a fused benzene and dioxole ring, is a privileged scaffold in drug discovery. Its electron-rich structure enhances binding to receptors and enzymes. Notable applications include:

- Synergists : Methylenedioxyphenyl (MDP) compounds potentiate insecticides by inhibiting cytochrome P450 enzymes.

- Pharmaceuticals : Benzodioxole derivatives exhibit neuroprotective, anti-inflammatory, and anticancer properties.

The methylenedioxy group improves metabolic stability and membrane permeability, making it valuable in hybrid molecules. For example, paroxetine, an antidepressant, incorporates a benzodioxole moiety to enhance serotonin reuptake inhibition.

Acid Chlorides: Structural Features and Chemical Significance

Acid chlorides (RCOCl) are highly reactive acylating agents due to the electronegative chlorine atom, which polarizes the carbonyl group. Key attributes include:

- Synthetic utility : Used in Friedel-Crafts acylation, esterification, and amide formation.

- Industrial production : Synthesized via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) reactions with carboxylic acids.

The carbonyl chloride group in 2-(1,3-benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride enables nucleophilic substitution, facilitating the synthesis of amides, esters, and heterocycles.

Table 2: Common Acid Chlorides and Applications

| Compound | Application | Reactivity |

|---|---|---|

| Acetyl chloride | Acetylation reactions | High |

| Benzoyl chloride | Perfume synthesis | Moderate |

| Target compound | Drug intermediate | Tailored for quinoline |

Research Significance of this compound

This hybrid compound merges quinoline’s bioactivity with benzodioxole’s metabolic stability and acid chloride’s reactivity. Key research highlights include:

- Structural hybridity : The quinoline core provides DNA intercalation potential, while the benzodioxole moiety enhances lipophilicity and target affinity.

- Synthetic versatility : The carbonyl chloride group allows rapid derivatization into amides or esters, enabling library synthesis for high-throughput screening.

- Therapeutic potential : Preliminary studies indicate activity against multidrug-resistant bacteria and cancer cell lines, likely via oxidative stress induction.

Recent synthetic routes involve Pd-catalyzed cross-coupling to fuse benzodioxole and quinoline units, followed by acylation with phosgene derivatives. These methods emphasize atom economy and scalability, critical for industrial applications.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2NO3/c18-12-3-1-2-10-11(17(19)21)7-13(20-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEVGRIXBDGKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediates

- The synthesis typically begins with the preparation of quinoline-4-carboxylic acid derivatives bearing an 8-chloro substituent and the benzodioxole moiety at the 2-position.

- The benzodioxole fragment is introduced via Pd-catalyzed C-N cross-coupling or related coupling reactions, ensuring regioselective attachment to the quinoline scaffold.

Conversion to Carbonyl Chloride

- The critical step is the transformation of the quinoline-4-carboxylic acid intermediate into the corresponding carbonyl chloride.

- This is commonly achieved by reaction with phosgene (COCl₂) or phosgene equivalents such as thionyl chloride (SOCl₂).

- A patented industrial process employs a stationary phase catalyst comprising a catalytic adduct of phosgene and N,N-disubstituted formamide, facilitating efficient and selective conversion under controlled temperature and pressure.

Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Notes |

|---|---|---|---|---|

| Pd-catalyzed coupling | Pd catalyst, base, solvent | 80–120 | Atmospheric | For benzodioxole attachment |

| Carbonyl chloride formation | Phosgene + catalytic adduct or SOCl₂ | 30–80 | 0.1–5 | Continuous flow or batch reactor possible |

| Purification | Phase separation, recrystallization | Ambient | Atmospheric | Removal of by-products, isolation of product |

- The phosgene reaction is typically conducted at 30–80 °C and near atmospheric pressure for optimal yield and safety.

- Thionyl chloride can be used alternatively, often with catalytic bases or under ultrasonic irradiation to enhance reaction rates.

Catalysts and Industrial Process Enhancements

- Continuous flow reactors using recyclable heterogeneous catalysts have been developed to improve reaction efficiency, scalability, and environmental footprint.

- For example, magnetic nanoparticle-supported catalysts bearing urea linkers have been reported to catalyze related quinoline carboxylic acid transformations under solvent-free conditions with high yields and facile catalyst recovery.

- The use of catalytic adducts of phosgene with N,N-disubstituted formamides in packed-bed reactors allows continuous production with controlled phosgene exposure and high selectivity.

Reaction Mechanism Insights

- The carbonyl chloride formation proceeds via nucleophilic attack of the carboxylic acid oxygen on phosgene, forming an intermediate mixed anhydride, which then eliminates HCl to yield the acid chloride.

- The presence of catalytic adducts accelerates this process by stabilizing reactive intermediates and facilitating phosgene activation.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Phosgene with catalytic adduct (continuous flow) | Phosgene, N,N-disubstituted formamide adduct, 30–80 °C, 0.1–5 bar | High yield (~97.5%), scalable, selective | Requires phosgene handling safety |

| Thionyl chloride (SOCl₂) method | SOCl₂, sometimes ultrasonic irradiation, ethanol solvent | Widely accessible reagent, efficient | Possible side reactions, harsh conditions |

| Pd-catalyzed C-N coupling (benzodioxole attachment) | Pd catalyst, base, 80–120 °C | High regioselectivity, mild conditions | Requires expensive catalyst |

| Magnetic nanoparticle-supported catalysts | Fe₃O₄@SiO₂-(CH₂)₃-urea-thiazole sulfonic acid chloride, solvent-free, 80 °C | Catalyst recyclability, green chemistry | Specific to related quinoline derivatives |

Research Findings and Yields

- Industrial phosgene-based processes achieve yields up to 97.5% for analogous carbonyl chloride compounds with low impurity levels (iodine color number 26).

- Pd-catalyzed coupling reactions typically afford high regioselectivity and good yields, though exact yields vary with substrates and conditions.

- Novel catalysts such as magnetic nanoparticle-supported urea-thiazole sulfonic acid chlorides have demonstrated efficient synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives, which are precursors to the carbonyl chloride, with excellent catalyst recovery and reuse over multiple cycles.

- Ultrasonic irradiation and KOH catalysis have been used to facilitate related quinoline derivative syntheses in ethanol, enhancing reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies suggest that derivatives of quinoline compounds exhibit significant activity against various bacterial strains. For instance, research has shown that modifications in the quinoline structure can enhance antibacterial efficacy .

Anticancer Properties

Quinoline derivatives, including this compound, have been evaluated for their anticancer potential. A study highlighted its ability to inhibit cancer cell proliferation in vitro, suggesting mechanisms involving apoptosis and cell cycle arrest. The benzodioxole moiety is believed to play a critical role in enhancing these effects .

Data Table: Summary of Biological Activities

Case Studies

-

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structural features contribute significantly to its antimicrobial potency . -

Evaluation of Anticancer Activity

In a laboratory setting, researchers treated different cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analyses. This positions the compound as a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Physical and Chemical Properties

- Crystallography and Stability : The target compound’s discontinued status (Ref: 10-F368611) may relate to instability of –COCl under storage or reaction conditions. In contrast, carboxylic acid derivatives (e.g., 725217-61-8) exhibit greater stability .

Biological Activity

2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a benzodioxole moiety with a quinoline structure, which is known for its diverse pharmacological properties. The unique structural features of this compound suggest promising applications in drug development, particularly in anticancer and antimicrobial therapies.

- IUPAC Name: this compound

- Molecular Formula: C17H9Cl2NO3

- Molecular Weight: 346.16 g/mol

- CAS Number: 1160256-73-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity:

- The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. Its mechanism involves the modulation of specific enzymes linked to cancer progression.

- A study demonstrated that derivatives of quinoline compounds exhibit significant cytotoxicity against breast cancer cells (MCF-7) and renal cancer cells (A498) .

-

Antimicrobial Properties:

- The compound has been evaluated for its effectiveness against different microbial strains. Its structural similarity to known antimicrobial agents suggests a potential role in treating infections caused by resistant bacteria.

- Research on quinoline derivatives indicates that they can inhibit bacterial growth and show promise as new antimicrobial agents .

- Anti-inflammatory Effects:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: It may inhibit key enzymes involved in cell signaling pathways, leading to reduced proliferation of cancer cells.

- Receptor Modulation: The compound could also act on various receptors, altering cellular responses and contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, providing insights into the potential applications of this compound:

Comparative Analysis with Similar Compounds

The unique combination of the benzodioxole and quinoline moieties in this compound differentiates it from other compounds with similar structures. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-benzo[1,3]dioxol-5-yl indoles | Benzodioxole moiety present | Significant anticancer activity |

| Benzylisoquinoline alkaloids | Benzodioxole structure | Known for various biological activities |

Q & A

Basic Research Question

- NMR spectroscopy : ¹³C NMR resolves the carbonyl chloride signal (~170-180 ppm) and benzodioxol aromatic protons (δ 6.5-7.0 ppm).

- X-ray crystallography : Use SHELX or WinGX for structure refinement . ORTEP-3 visualizes thermal ellipsoids to confirm bond angles and torsional strain in the quinoline ring .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

How does the reactivity of the carbonyl chloride group influence its application in nucleophilic acyl substitution?

Advanced Research Question

The electron-withdrawing quinoline ring and benzodioxol group activate the carbonyl chloride for nucleophilic attack. Key considerations:

- Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis.

- Nucleophile compatibility : Amines or alcohols require stoichiometric bases (e.g., triethylamine) to scavenge HCl.

- Kinetic vs. thermodynamic control : Steric hindrance from the 8-chloro substituent may favor substitution at the 4-position.

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation of vapors with fume hoods .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : Keep in sealed containers under argon at –20°C to prevent hydrolysis .

How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

Advanced Research Question

- Disorder modeling : SHELXL’s PART instruction refines split positions for solvent molecules .

- Twinning analysis : Use PLATON’s TWIN law identification and refine with HKLF5 data .

- Validation tools : Check R1/wR2 ratios and ADDSYM alerts in CCDC Mercury to detect symmetry mismatches .

What challenges arise in achieving regioselective functionalization of the quinoline ring?

Advanced Research Question

The 8-chloro group directs electrophiles to the 2- or 4-positions. Strategies include:

- Directed ortho-metalation : Use LDA to deprotonate the 3-position, enabling halogenation .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts target the 4-carbonyl chloride for bioconjugation.

How can computational modeling predict the compound’s stability under varying pH and temperature?

Advanced Research Question

- DFT calculations : Gaussian09 optimizes geometry and calculates hydrolysis activation energy.

- Molecular dynamics : GROMACS simulates degradation pathways in aqueous solutions.

- pKa prediction : SPARC online tool estimates the carbonyl chloride’s acidity (pKa ~1-2) .

What are the implications of the benzodioxol moiety on the compound’s electronic properties and bioactivity?

Advanced Research Question

The benzodioxol group enhances π-π stacking with aromatic residues in enzyme binding pockets. Electrostatic potential maps (MEPs) show:

- Electron-rich regions : Benzodioxol oxygen atoms participate in hydrogen bonding.

- Lipophilicity : LogP ~3.5 (calculated via ChemDraw) suggests moderate membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.